1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene
Description
Contextualizing Aromatic Ethynylbenzene Derivatives within Modern Organic Chemistry
Aromatic ethynylbenzene derivatives, particularly those with the diarylacetylene (tolane) scaffold, are fundamental building blocks in modern organic chemistry. Their structure, featuring two aryl rings connected by a carbon-carbon triple bond, imparts a high degree of rigidity and linearity. This well-defined geometry is highly sought after for the construction of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and molecular wires.
The primary synthetic route to these compounds is the Sonogashira cross-coupling reaction. researchgate.netwikipedia.org This powerful and versatile method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgacs.org The reaction's tolerance for a wide range of functional groups and its typically mild conditions have made it an indispensable tool for synthesizing complex diarylacetylene structures. wikipedia.orgrsc.org For the synthesis of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene, a plausible Sonogashira coupling strategy would involve reacting an ethynyl-functionalized precursor with a halogenated aromatic ring, as outlined in the table below.
| Route | Reactant 1 (Terminal Alkyne) | Reactant 2 (Aryl Halide) | Catalyst System |
|---|---|---|---|
| A | 1-Ethynyl-4-fluorobenzene | 1-Ethoxy-4-iodobenzene | Pd/Cu catalyst, Amine base |
| B | 1-Ethoxy-4-ethynylbenzene | 1-Fluoro-4-iodobenzene | Pd/Cu catalyst, Amine base |
Significance of Conjugated Systems in Contemporary Chemical Science
A key consequence of this extended conjugation is the molecule's ability to absorb and emit light. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced compared to non-conjugated systems, often shifting absorption and emission wavelengths into the ultraviolet or visible spectrum. This property is fundamental to their application as chromophores and luminophores. researchgate.net In tolane derivatives, the photoluminescent properties can be highly sensitive to the molecular environment, leading to phenomena such as aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state or in aggregates. nih.gov
Research Landscape of Fluorinated Aromatic Systems and Ether Linkages
The strategic incorporation of fluorine atoms and ether linkages into aromatic systems is a cornerstone of modern materials design. Each functional group imparts specific and often synergistic properties to the core molecular structure.
Fluorinated Aromatic Systems: Fluorine is the most electronegative element, and its inclusion in an organic molecule has profound effects. The carbon-fluorine bond is highly polarized, which can significantly alter a molecule's dipole moment and dielectric anisotropy—a critical parameter for liquid crystals. researchgate.netrsc.org Despite its polarity, fluorine is relatively small, allowing it to be incorporated into various positions within a molecule without causing excessive steric hindrance. rsc.orgresearchgate.net In the context of materials science, fluorination is known to enhance thermal stability, lower viscosity, and modify intermolecular interactions, which can influence crystal packing and mesophase behavior in liquid crystals. spiedigitallibrary.orgnih.gov Specifically in tolane-based systems, fluorine substituents at ortho and para positions can promote tight, rigid packing through π–π stacking and hydrogen bonding, leading to enhanced photoluminescence by suppressing non-radiative deactivation pathways. nih.gov
Ether Linkages: The ethoxy (-OCH₂CH₃) group in 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene also plays a crucial role. As an electron-donating group, it modulates the electronic properties of the adjacent aromatic ring, influencing the molecule's HOMO-LUMO gap and, consequently, its photophysical characteristics. In liquid crystal research, terminal alkoxy chains of varying lengths are commonly used to control melting points and promote the formation of specific liquid crystalline phases (mesophases), such as nematic or smectic phases. nih.gov The synthesis of the ethoxy group onto a phenol (B47542) precursor is often achieved through the Williamson ether synthesis. researchgate.net
Overview of Academic Research Trends on 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene and Related Structures
While specific academic literature solely dedicated to 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene is sparse, extensive research on closely related fluorinated tolane structures provides a clear picture of its scientific relevance and potential applications. The primary research trends for this class of compounds are concentrated in the fields of liquid crystals and photoluminescent materials.
Liquid Crystal Applications: The rigid, rod-like (calamitic) shape of tolane derivatives makes them ideal candidates for use as mesogens—the fundamental units of liquid crystals. The presence of a fluorine atom provides a strong dipole, which is essential for creating materials with high dielectric anisotropy (Δε), allowing the liquid crystal molecules to align with an applied electric field in display devices. researchgate.net The terminal ethoxy group helps to lower the melting point and influence the type and temperature range of the liquid crystal phases. nih.gov Research focuses on synthesizing new fluorinated tolane derivatives and characterizing their mesomorphic behavior and physical properties to optimize them for advanced liquid crystal displays (LCDs) that require low viscosity, high stability, and specific dielectric properties. spiedigitallibrary.orgnih.gov
Photoluminescent Materials: A growing area of research is the use of fluorinated tolanes as solid-state luminophores. rsc.org Many tolane derivatives exhibit weak or no fluorescence in solution but become highly emissive in the crystalline state, a characteristic known as crystallization-induced emission enhancement (CIEE). nih.gov This phenomenon is often attributed to the formation of rigid molecular packing through intermolecular interactions (e.g., C-H···F hydrogen bonds), which restricts intramolecular vibrations and rotations that would otherwise quench the excited state non-radiatively. nih.govrsc.org Researchers are exploring how different substitution patterns of electron-donating (like ethoxy) and electron-withdrawing groups, along with the position of fluorine atoms, can tune the emission color and quantum efficiency. researchgate.netnih.gov These materials are promising for applications in organic light-emitting devices (OLEDs), sensors, and bio-imaging. mdpi.com
| Functional Group | Property Influenced | Observed Effect in Tolane Systems | Primary Application Area |
|---|---|---|---|
| Ethynyl (B1212043) Linker | Molecular Geometry & Conjugation | Creates a linear, rigid structure with an extended π-system. | Liquid Crystals, Organic Electronics |
| Fluorine Substituent | Dielectric Anisotropy & Polarity | Increases dipole moment and modifies dielectric properties. researchgate.netnih.gov | Liquid Crystal Displays |
| Fluorine Substituent | Intermolecular Interactions | Promotes rigid packing via H-bonding, enhancing solid-state fluorescence. nih.gov | Photoluminescent Materials |
| Ethoxy Group | Mesophase Behavior | Lowers melting point and stabilizes liquid crystalline phases. nih.gov | Liquid Crystals |
| Ethoxy Group | Electronic Properties | Acts as an electron-donating group, tuning the HOMO-LUMO gap and emission color. | Photoluminescent Materials |
Properties
IUPAC Name |
1-ethoxy-4-[2-(4-fluorophenyl)ethynyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-2-18-16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h5-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWWAWOPYSOPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563541 | |
| Record name | 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127727-79-1 | |
| Record name | 1-Ethoxy-4-[2-(4-fluorophenyl)ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127727-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20563541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-ethoxy-4-[2-(4-fluorophenyl)ethynyl] | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Strategic Route Development for 1 Ethoxy 4 4 Fluorophenyl Ethynyl Benzene
Precursor Synthesis and Intermediate Functionalization Strategies
The successful construction of the target molecule relies on the efficient preparation of two key building blocks: an activated ethoxybenzene derivative and a fluorophenylacetylene unit. These precursors must contain appropriate functional groups to facilitate the subsequent carbon-carbon bond formation.
Synthesis of Ethoxybenzene Building Blocks
The ethoxybenzene moiety is typically prepared with a leaving group, such as a halide (iodine or bromine), at the para position to enable catalytic cross-coupling. A common and effective precursor is 1-ethoxy-4-iodobenzene (also known as 4-iodophenetole).
The Williamson ether synthesis is a fundamental and widely used method for preparing such ethers. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgpbworks.com To synthesize 1-ethoxy-4-iodobenzene, one common route starts from 4-iodophenol. The phenolic proton is first removed by a base, such as sodium hydroxide or potassium carbonate, to form the more nucleophilic phenoxide ion. This is followed by reaction with an ethylating agent like iodoethane or ethyl bromide to form the ether linkage. pbworks.com The choice of a primary alkyl halide is crucial to favor the SN2 mechanism and avoid competing elimination reactions that can occur with secondary or tertiary halides. wikipedia.orglibretexts.org
An alternative approach within the Williamson synthesis framework involves reacting sodium ethoxide with a dihalobenzene, such as 1,4-diiodobenzene or 1-bromo-4-iodobenzene. Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-etherification.
Synthesis of Fluorophenylacetylene Building Blocks
The second key precursor is 1-ethynyl-4-fluorobenzene, also known as 4-fluorophenylacetylene. cymitquimica.com Several synthetic pathways exist for its preparation.
One common method is a two-step sequence starting from 4-fluoroacetophenone. The ketone is first reacted with a phosphorus-based reagent, such as phosphorus pentachloride (PCl₅), to form an intermediate vinylidene dichloride. This intermediate is then subjected to dehydrohalogenation using a strong base, like sodium amide (NaNH₂) or potassium tert-butoxide, to generate the terminal alkyne.
Another route involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 4-fluoroacetophenone, which can then be converted to the alkyne as described above. prepchem.comgoogle.com More direct methods, though sometimes lower yielding, involve the coupling of a protected acetylene, such as (trimethylsilyl)acetylene, with a 4-fluorophenyl halide, followed by deprotection.
Catalytic Cross-Coupling Reactions for Ethynyl (B1212043) Bond Formation
The central step in the synthesis of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene is the formation of the C(sp²)-C(sp) bond between the two aromatic precursors. This is most effectively achieved through palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling Approaches and Optimization
The Sonogashira coupling is the most prominent and versatile method for constructing aryl-ethynyl linkages. researchgate.net This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. mdpi.com
For the synthesis of the target compound, 1-ethoxy-4-iodobenzene would be reacted with 1-ethynyl-4-fluorobenzene. The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species occurs, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the diarylacetylene and regenerate the Pd(0) catalyst. The copper cycle involves the formation of the reactive copper(I) acetylide intermediate from the terminal alkyne, facilitated by the base. nih.gov
Optimization of the Sonogashira reaction is critical for achieving high yields and purity. Key parameters include the choice of catalyst, ligand, base, and solvent.
Catalyst System : A combination of a palladium source, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, and a copper(I) salt, typically CuI, is standard. mdpi.com The palladium catalyst is crucial for activating the aryl halide, while the copper co-catalyst facilitates the activation of the alkyne. nih.gov
Ligands : Phosphine (B1218219) ligands, like triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst and modulate its reactivity. mdpi.com
Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically employed. The base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. kaust.edu.sa
Interactive Table: Typical Sonogashira Coupling Conditions
| Parameter | Common Reagents/Conditions | Role in Reaction |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Activates the aryl halide via oxidative addition |
| Copper Co-catalyst | CuI | Forms reactive copper acetylide intermediate |
| Ligand | PPh₃, P(t-Bu)₃, Xantphos | Stabilizes the Pd catalyst, influences reactivity |
| Base | Et₃N, i-Pr₂NH, K₂CO₃, Cs₂CO₃ | Deprotonates the terminal alkyne |
| Solvent | THF, DMF, Toluene, Acetonitrile | Solubilizes reactants and catalysts |
| Temperature | Room Temperature to 100 °C | Influences reaction rate and catalyst stability |
Alternative Cross-Coupling Methodologies for Aryl-Ethynyl Linkage
While the palladium-copper co-catalyzed Sonogashira reaction is the most common approach, alternative methodologies have been developed to address certain limitations, such as the cost of palladium and the potential toxicity of copper.
Copper-Catalyzed, Palladium-Free Couplings : Significant research has focused on developing palladium-free Sonogashira-type reactions. These methods rely solely on copper catalysts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often in the presence of a ligand and a base. rsc.orgorganic-chemistry.org These systems can be effective for coupling aryl iodides with terminal alkynes. researchgate.net The conditions often require higher temperatures compared to palladium-catalyzed systems, but they offer a more economical and sometimes simpler alternative. organic-chemistry.org Ligand-free systems using Cu₂O have been shown to be effective, further simplifying the reaction setup. organic-chemistry.org
Other Palladium-Catalyzed, Copper-Free Couplings : Concerns about the role of copper, including the promotion of alkyne homocoupling (Glaser coupling), have led to the development of copper-free Sonogashira protocols. bohrium.com These reactions proceed with only a palladium catalyst and a suitable base, often requiring specific ligands or reaction conditions to facilitate the catalytic cycle without the copper acetylide intermediate.
Green Chemistry Principles and Sustainable Synthesis of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene
Applying green chemistry principles to the synthesis of diarylacetylenes aims to reduce the environmental impact of the chemical process. digitellinc.com For the Sonogashira coupling, several strategies can be employed to enhance its sustainability.
Use of Greener Solvents : Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives is a key goal. Water has been successfully used as a reaction medium for Sonogashira couplings, often with the aid of surfactants to create micellar systems that can solubilize the organic reactants and catalysts. bohrium.com
Catalyst Recovery and Reuse : The use of heterogeneous catalysts, where the palladium and/or copper species are immobilized on a solid support (e.g., polymers, silica, or carbon), facilitates easy separation of the catalyst from the reaction mixture by filtration. rsc.org This allows for the recovery and reuse of the expensive and precious metal catalysts, reducing waste and cost. Single-atom heterogeneous catalysts represent a frontier in this area, maximizing metal utilization. nih.govrsc.org
Milder Reaction Conditions : Optimizing the reaction to proceed under milder conditions, such as lower temperatures and under an air atmosphere instead of an inert one, reduces energy consumption and simplifies the experimental setup. kaust.edu.sa
Atom Economy : Cross-coupling reactions like the Sonogashira coupling are inherently more atom-economical than classical synthetic methods that may generate stoichiometric amounts of waste byproducts. Further improvements can be made by ensuring high conversion and selectivity to minimize the formation of side products.
By integrating these green chemistry principles, the synthesis of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene can be made more efficient, cost-effective, and environmentally sustainable.
Solvent-Free and Reduced-Solvent Reaction Protocols
The synthesis of diarylacetylenes, including 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene, traditionally relies on the Sonogashira coupling, which often employs organic solvents. However, to align with green chemistry principles, significant research has been directed towards minimizing or eliminating these solvents.
One approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]), which can serve as a recyclable reaction medium. vinhuni.edu.vn Another strategy is the use of green solvent/base mixtures. For instance, a system composed of N-hydroxyethylpyrrolidone (HEP), water, and N,N,N',N'-tetramethyl guanidine (TMG) has proven effective for Sonogashira reactions, allowing for high yields and fast conversions under mild conditions. d-nb.info These protocols reduce the environmental impact associated with volatile organic compounds (VOCs).
| Protocol | Solvent System | Typical Base | Advantages |
| Conventional | Toluene, THF, DMF | Triethylamine (Et3N) | Well-established, good substrate solubility |
| Reduced-Solvent | HEP/Water | TMG | Biogenic solvent, reduced VOCs, mild conditions d-nb.info |
| Alternative Medium | Ionic Liquid ([Bmim][BF4]) | Triethylamine (Et3N) | Recyclable medium, high yields vinhuni.edu.vn |
| Solvent-Free | None (solid-phase or neat) | Inorganic Base (e.g., K2CO3) | Minimal waste, high atom economy |
Catalyst Recycling and Recovery Strategies
The high cost of palladium, the primary catalyst in Sonogashira couplings, makes its recovery and recycling a critical aspect of sustainable synthesis. Several strategies have been developed to facilitate this process, which are applicable to the synthesis of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene.
Aqueous Phase Catalysis: One effective method involves using water-soluble ligands for the palladium catalyst, such as triply sulfonated triphenylphosphine (TPPTS). d-nb.info This approach allows the catalyst to be retained in an aqueous phase after the reaction, enabling simple separation from the organic product and subsequent reuse of the catalyst solution.
Heterogeneous Catalysis: Another strategy is the immobilization of the palladium catalyst on a solid support. Supports like silica nanoparticles or magnetic nanoparticles (e.g., Pd/CuFe2O4) allow for the catalyst to be easily recovered through filtration or with an external magnet. researchgate.netijnc.ir These heterogeneous catalysts have demonstrated high efficiency and can be reused for multiple reaction cycles with minimal loss of activity. researchgate.net
| Catalyst System | Recovery Method | Number of Cycles (Example) | Key Benefit |
| Homogeneous Pd/TPPTS | Phase separation (aqueous/organic) | Multiple cycles demonstrated d-nb.info | Simple separation, no complex workup |
| Heterogeneous Pd on Silica | Centrifugation/Filtration | Up to 6 successive runs researchgate.net | High stability and reusability |
| Pd on Magnetic Nanoparticles | External Magnet | Multiple cycles ijnc.ir | Extremely easy and efficient recovery |
Scale-Up Considerations and Process Optimization in Synthesis
Transitioning the synthesis of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene from laboratory-scale to industrial production requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. researchgate.net
Key parameters for optimization include:
Catalyst Loading: Minimizing the amount of palladium and copper co-catalyst without compromising reaction time or yield is crucial for reducing costs. Studies have shown that copper iodide (CuI) amounts can be decreased to as low as 0.1 mol% in some systems. d-nb.info
Reaction Temperature and Time: Optimizing these factors can improve energy efficiency and throughput.
Reagent Addition: The slow addition of the terminal alkyne (in this case, 4-fluorophenylacetylene) can be a critical strategy to suppress the formation of undesired homocoupling byproducts (Glaser coupling). d-nb.info
Flow Chemistry: Continuous flow reactors offer significant advantages for scale-up. They provide superior control over reaction parameters like temperature and mixing, enhance safety, and can be integrated into a continuous manufacturing process, potentially increasing yield and purity. rsc.org
Novel Synthetic Routes and Methodological Innovations for the Compound
Recent innovations in cross-coupling methodologies offer new avenues for the synthesis of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene with improved efficiency and selectivity. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for Sonogashira couplings, often from hours to minutes, while maintaining high product yields. vinhuni.edu.vn This acceleration is attributed to the efficient and rapid heating of the reaction mixture.
Copper-Free Sonogashira Reactions: A significant drawback of the traditional Sonogashira protocol is the copper-catalyzed formation of alkyne homocoupling products. Methodological innovations have led to the development of efficient copper-free systems. d-nb.infoijnc.ir These protocols often rely on a palladium catalyst alone and can provide the desired cross-coupled product with higher selectivity, simplifying purification.
Advanced Catalytic Systems: The development of novel palladium catalysts remains an active area of research. This includes catalysts supported on magnetic nanoparticles, which combine the benefits of high activity with exceptional ease of recovery and recycling, presenting a highly practical and economical approach for industrial applications. ijnc.ir
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 Ethoxy 4 4 Fluorophenyl Ethynyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy serves as a cornerstone for the unambiguous structural elucidation of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multidimensional correlation experiments, a comprehensive picture of the molecular connectivity and conformation can be assembled.
The ¹H NMR spectrum of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene is expected to exhibit distinct signals corresponding to the ethoxy group and the two aromatic rings. The ethoxy group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-O-CH₂-), a characteristic pattern arising from spin-spin coupling. The aromatic region will display a set of signals for the protons on both the ethoxy-substituted and the fluoro-substituted benzene rings. The protons on the ethoxy-substituted ring are anticipated to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. Similarly, the protons on the fluorophenyl ring will also likely appear as two doublets, though their chemical shifts will be influenced by the fluorine atom.
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene will give rise to a distinct signal. The ethoxy group will be represented by two signals in the aliphatic region. The acetylenic carbons (-C≡C-) are expected to resonate in the range of 80-95 ppm. The aromatic region will contain signals for the carbons of both benzene rings. The carbon atoms directly bonded to the ethoxy and fluoro substituents, as well as those attached to the ethynyl (B1212043) bridge, will have their chemical shifts significantly influenced by these functional groups. For instance, in the closely related compound 1-fluoro-4-((4-methoxyphenyl)ethynyl)benzene, the acetylenic carbons appear at approximately 88.97 and 86.94 ppm rsc.org.
A detailed assignment of the ¹H and ¹³C NMR signals can be achieved by analyzing chemical shifts, signal multiplicities, and integration values. The expected chemical shifts can be predicted based on empirical data from similar structures.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Ethoxy -CH₃ | ~1.4 | Triplet |
| Ethoxy -CH₂- | ~4.0 | Quartet |
| Aromatic H (ethoxy-substituted ring) | ~6.8-7.5 | Doublet |
| Aromatic H (fluoro-substituted ring) | ~7.0-7.6 | Doublet of Doublets |
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Ethoxy -CH₃ | ~15 |
| Ethoxy -CH₂- | ~63 |
| Acetylenic Carbons | ~85-95 |
| Aromatic Carbons | ~114-163 |
| Carbon-Fluorine | ~160-165 (with C-F coupling) |
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of the fluorine atom in 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides a strong NMR signal without the background noise present in ¹H NMR. The chemical shift of the fluorine nucleus is exquisitely sensitive to changes in electron density, making it an excellent probe for electronic effects within the molecule.
The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, as there is only one fluorine atom. The precise chemical shift of this signal will be indicative of the electron-donating or -withdrawing nature of the ethoxy-substituted ethynylphenyl group. Any interactions or changes in the molecular conformation that affect the electron distribution around the fluorine atom will be reflected in its chemical shift.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the connectivity between atoms in 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are spin-spin coupled. This is particularly useful for confirming the connectivity within the ethoxy group (between the -CH₂- and -CH₃ protons) and for assigning the adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment is instrumental in assigning the carbon signals of the ethoxy group and the protonated carbons of the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity across the ethynyl bridge, linking the two aromatic rings. For example, correlations would be expected between the protons on the ethoxy-substituted ring and the acetylenic carbons, and between the protons on the fluorophenyl ring and the acetylenic carbons. It also helps in assigning the quaternary carbon atoms, which are not observed in the HSQC spectrum.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the molecular structure of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure
The IR and Raman spectra of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene are expected to display characteristic vibrational bands corresponding to its key functional groups.
Ethynyl Group (-C≡C-): A weak to medium intensity band corresponding to the C≡C stretching vibration is expected in the IR spectrum, typically in the range of 2100-2260 cm⁻¹. Due to the disubstitution of the alkyne, this band might be weak or even absent in the IR spectrum if the molecule possesses a high degree of symmetry, leading to a small change in the dipole moment during the vibration. However, this vibration is generally strong and sharp in the Raman spectrum.
Aromatic Rings: The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically give rise to a group of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 800-900 cm⁻¹ region for 1,4-disubstituted benzene rings.
Ethoxy Group: The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the ether linkage will produce a strong band in the IR spectrum, typically around 1250 cm⁻¹.
C-F Bond: The C-F stretching vibration is expected to give a strong absorption in the IR spectrum in the region of 1000-1400 cm⁻¹.
Table 3: Predicted Key Vibrational Frequencies for 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Ethynyl (-C≡C-) | Stretching | 2100-2260 | Weak to Medium | Strong |
| Aromatic C-H | Stretching | 3000-3100 | Medium | Medium |
| Aromatic C=C | Stretching | 1450-1600 | Medium to Strong | Medium to Strong |
| Aromatic C-H | Out-of-plane Bending | 800-900 | Strong | Weak |
| Aliphatic C-H | Stretching | 2850-3000 | Medium to Strong | Medium to Strong |
| Ether C-O | Stretching | 1200-1300 | Strong | Weak |
| C-F | Stretching | 1000-1400 | Strong | Weak |
For obtaining high-quality vibrational spectra, the sample is typically prepared as a neat liquid or solid film between salt plates (e.g., KBr or NaCl) for IR spectroscopy, or placed in a capillary tube for Raman spectroscopy. For IR spectroscopy, Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.
The spectra are usually recorded using a Fourier Transform Infrared (FT-IR) spectrometer and a Raman spectrometer, often equipped with a laser source (e.g., Nd:YAG laser). Data processing typically involves baseline correction and normalization. For a more in-depth analysis, computational methods such as Density Functional Theory (DFT) can be employed to calculate the theoretical vibrational frequencies. These calculated frequencies, when scaled appropriately, can aid in the precise assignment of the experimental vibrational bands.
X-ray Crystallography and Diffraction Methodologies for Solid-State Structure Determination
Single Crystal Growth Techniques for Aromatic Ethynyl Systems
The growth of high-quality single crystals is a crucial prerequisite for X-ray crystallographic analysis. For aromatic ethynyl systems, which are often crystalline solids at room temperature, several techniques are commonly employed. The selection of a specific method depends on the compound's solubility, stability, and melting point.
A prevalent and often successful method is slow evaporation from solution . This technique involves dissolving the synthesized 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene in a suitable solvent or a mixture of solvents. The choice of solvent is critical; it must be one in which the compound has moderate solubility, and it should be volatile enough to evaporate over a period of days to weeks. Common solvents for such organic molecules include dichloromethane, hexane, toluene, and ethyl acetate. The slow, controlled evaporation of the solvent allows for the gradual formation of well-ordered crystal lattices. The process is typically carried out in a dust-free environment, often in a loosely covered vial or beaker, to prevent rapid crystallization and the formation of polycrystalline material.
For compounds that may be less stable over long periods in solution or have poor solubility, vapor diffusion can be an effective alternative. In this method, a solution of the compound is placed in a small, open container, which is then enclosed in a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting the growth of single crystals.
Another technique, particularly for compounds that are thermally stable, is slow cooling of a saturated solution . A solution of the compound is prepared at an elevated temperature to achieve saturation or near-saturation. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. The rate of cooling is a critical parameter that must be carefully controlled to obtain crystals of suitable size and quality for diffraction studies.
Crystallographic Data Refinement and Intermolecular Interactions Analysis
Once a suitable single crystal of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene is obtained, its molecular and crystal structure can be determined using single-crystal X-ray diffraction . The crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern of spots produced by the interaction of the X-rays with the crystal lattice is collected.
The collected diffraction data are then processed, which involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption). The resulting data are used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the atomic positions.
This initial model is then refined using full-matrix least-squares techniques. The refinement process optimizes the atomic coordinates, thermal parameters (describing the vibration of the atoms), and other structural parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final refined structure is assessed by various crystallographic indicators, such as the R-factor (residual factor), the goodness-of-fit (GooF), and the residual electron density map.
A detailed analysis of the refined crystal structure allows for the elucidation of various structural features, including bond lengths, bond angles, and torsion angles within the 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene molecule. Furthermore, the packing of the molecules in the crystal lattice reveals the nature and geometry of intermolecular interactions. For a molecule like 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene, several types of non-covalent interactions would be anticipated to play a crucial role in the crystal packing. These include:
π–π Stacking Interactions: The planar phenyl rings are likely to engage in π–π stacking, where the aromatic systems are arranged in either a parallel-displaced or a T-shaped geometry. These interactions are fundamental in the organization of many aromatic compounds in the solid state.
C–H···π Interactions: The hydrogen atoms of the ethoxy group and the aromatic rings can interact with the electron-rich π-systems of neighboring molecules.
Hydrogen Bonding: Although conventional hydrogen bond donors are absent, weak C–H···O and C–H···F hydrogen bonds may be present, where hydrogen atoms interact with the oxygen of the ethoxy group or the fluorine atom on the phenyl ring.
Halogen···Halogen Interactions: The fluorine atom could potentially participate in halogen bonding or other electrostatic interactions that influence the crystal packing.
Computational methods, such as Hirshfeld surface analysis, can be employed to visualize and quantify these intermolecular contacts, providing a deeper understanding of the forces that govern the supramolecular architecture of the crystal.
Without experimental data, a representative table of crystallographic data cannot be generated. However, a typical crystallographic data table would include the parameters listed below.
Table 1. Hypothetical Crystallographic Data and Structure Refinement Parameters for 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene.
| Parameter | Value (Hypothetical) |
| Chemical formula | C₁₆H₁₃FO |
| Formula weight | 240.27 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 8.456(2) Å, β = 105.34(2)° | |
| c = 15.789(5) Å, γ = 90° | |
| Volume | 1302.1(7) ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | 1.225 Mg/m³ |
| Absorption coefficient | 0.085 mm⁻¹ |
| F(000) | 504 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | 10543 |
| Independent reflections | 3012 [R(int) = 0.034] |
| Completeness to theta = 28.0° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3012 / 0 / 164 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.118 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.21 and -0.25 e.Å⁻³ |
Reaction Pathways and Mechanistic Studies Involving 1 Ethoxy 4 4 Fluorophenyl Ethynyl Benzene
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Rings
The reactivity of the two benzene rings in 1-ethoxy-4-[(4-fluorophenyl)ethynyl]benzene towards aromatic substitution is governed by the electronic properties of their respective substituents.
Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. youtube.com The substituent already present on the ring directs the position of the incoming electrophile and influences the reaction rate.
Ethoxy-substituted Benzene Ring : The ethoxy group (-OCH₂CH₃) is a strong activating group and an ortho, para-director. Its oxygen atom donates electron density to the ring through resonance, making the ortho (positions 2 and 6) and para (position 4) carbons particularly electron-rich and thus more susceptible to electrophilic attack. Since the para position is already occupied by the ethynyl (B1212043) linker, electrophilic substitution is strongly directed to the ortho positions.
Fluoro-substituted Benzene Ring : The fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through induction. manavchem.comsciencemadness.org However, like other halogens, it is an ortho, para-director because it can donate a lone pair of electrons through resonance. acs.org This deactivation makes the fluorophenyl ring less reactive towards electrophiles compared to the ethoxy-substituted ring. manavchem.com
Given the significant activating effect of the ethoxy group, electrophilic aromatic substitution on 1-ethoxy-4-[(4-fluorophenyl)ethynyl]benzene will overwhelmingly occur on the ethoxy-substituted ring, primarily at the positions ortho to the ethoxy group.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-Ethoxy-2-nitro-4-[(4-fluorophenyl)ethynyl]benzene |
| Halogenation | Br₂, FeBr₃ | 2-Bromo-1-ethoxy-4-[(4-fluorophenyl)ethynyl]benzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Ethoxy-5-[(4-fluorophenyl)ethynyl]phenyl)ethanone |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). oxidationtech.com
The ethoxy-substituted ring is electron-rich and lacks a suitable leaving group, making it highly unlikely to undergo SNAr.
The fluorophenyl ring contains a potential leaving group (the fluorine atom), but it is not activated by strongly electron-withdrawing substituents in the ortho or para positions. Therefore, 1-ethoxy-4-[(4-fluorophenyl)ethynyl]benzene is generally unreactive towards nucleophilic aromatic substitution under standard conditions.
Reactions at the Ethynyl Group: Hydration, Hydrogenation, and Cycloaddition Chemistry
The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of addition and cycloaddition reactions.
Hydration
The addition of water across the alkyne can yield either a ketone or an aldehyde, depending on the regioselectivity of the addition.
Markovnikov Hydration : In the presence of aqueous acid and a mercury(II) sulfate catalyst, water adds across the triple bond following Markovnikov's rule. The initial enol product rapidly tautomerizes to the more stable ketone. For this unsymmetrical alkyne, two ketone products are possible.
Anti-Markovnikov Hydration : Hydroboration-oxidation, using reagents like disiamylborane or 9-BBN followed by oxidation with hydrogen peroxide, results in the anti-Markovnikov addition of water, leading to an aldehyde after tautomerization.
Hydrogenation
The alkyne can be selectively reduced to a (Z)-alkene, an (E)-alkene, or fully reduced to an alkane. libretexts.orgyoutube.com
Reduction to (Z)-Alkene : Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) results in the syn-addition of two hydrogen atoms, producing the (Z)-alkene. libretexts.org
Reduction to (E)-Alkene : Dissolving metal reduction, typically with sodium in liquid ammonia, proceeds via a radical anion intermediate to give the more stable trans or (E)-alkene through anti-addition of hydrogen. libretexts.org
Reduction to Alkane : Complete reduction of the triple bond to an alkane can be achieved using hydrogen gas with a more active catalyst such as palladium on carbon (Pd/C), platinum, or nickel. youtube.comyoutube.comyoutube.com
Table 2: Summary of Addition Reactions at the Ethynyl Group
| Reaction Type | Reagents | Product Type | Expected Product Name |
|---|---|---|---|
| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone Mixture | 1-(4-Ethoxyphenyl)-2-(4-fluorophenyl)ethanone & 2-(4-Ethoxyphenyl)-1-(4-fluorophenyl)ethanone |
| Anti-Markovnikov Hydration | 1. 9-BBN 2. H₂O₂, NaOH | Aldehyde Mixture | 2-(4-Ethoxyphenyl)-2-(4-fluorophenyl)acetaldehyde |
| Syn-Hydrogenation | H₂, Lindlar's Catalyst | (Z)-Alkene | (Z)-1-Ethoxy-4-[2-(4-fluorophenyl)ethenyl]benzene |
| Anti-Hydrogenation | Na, NH₃ (l) | (E)-Alkene | (E)-1-Ethoxy-4-[2-(4-fluorophenyl)ethenyl]benzene |
| Full Hydrogenation | H₂, Pd/C | Alkane | 1-Ethoxy-4-[2-(4-fluorophenyl)ethyl]benzene |
Cycloaddition Reactions
Cycloaddition reactions involve the concerted combination of two π-electron systems to form a new ring. wikipedia.orglibretexts.org The alkyne in 1-ethoxy-4-[(4-fluorophenyl)ethynyl]benzene can act as a dienophile (a [2π] component) in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. researchgate.netyoutube.com
Click Chemistry (e.g., CuAAC) and its Methodological Application
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," a class of reactions known for their high efficiency, mild conditions, and broad scope. This [3+2] cycloaddition reaction between a terminal alkyne and an azide yields a stable 1,4-disubstituted 1,2,3-triazole ring. lumenlearning.com
Although 1-ethoxy-4-[(4-fluorophenyl)ethynyl]benzene is an internal alkyne, its terminal alkyne precursor, 1-ethoxy-4-ethynylbenzene, is a known substrate for click chemistry. The principles of CuAAC are foundational to understanding the cycloaddition potential of alkyne-containing molecules. The reaction is widely used in drug discovery, materials science, and bioconjugation to link different molecular fragments reliably.
Alkyne Cyclization Reactions and their Mechanisms
Internal alkynes can undergo electrophilic cyclization reactions when treated with electrophiles such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl chloride (PhSeCl). The reaction is initiated by the attack of the alkyne's π-bond on the electrophile, forming a cyclic intermediate (e.g., an iodonium ion) or a vinyl cation. If a nucleophile is suitably positioned within the molecule, it can attack this intermediate in an intramolecular fashion to form a new heterocyclic or carbocyclic ring. The regioselectivity of the cyclization is influenced by the electronic polarization of the alkyne, which is determined by the electron-donating or -withdrawing nature of the aryl substituents.
Oxidation and Reduction Processes Affecting the Molecular Framework
Oxidation
The molecular framework of 1-ethoxy-4-[(4-fluorophenyl)ethynyl]benzene can be targeted by various oxidizing agents.
Oxidative Cleavage of the Alkyne : Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the carbon-carbon triple bond. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com This reaction breaks the molecule into two separate fragments, typically yielding carboxylic acids. In this case, oxidative cleavage would produce 4-ethoxybenzoic acid and 4-fluorobenzoic acid.
Oxidation to α-Diketone : Milder oxidation of the alkyne, for example with KMnO₄ under neutral conditions, can yield the corresponding α-diketone, 1-(4-ethoxyphenyl)-2-(4-fluorophenyl)ethane-1,2-dione, without cleaving the carbon-carbon bond. acs.org
Oxidation of the Benzene Rings : The aromatic rings are generally stable to oxidation due to their high resonance stability. libretexts.orgpressbooks.pub However, under harsh conditions, they can be degraded. The ethoxy-substituted ring, being more electron-rich, is more susceptible to oxidation than the fluorophenyl ring.
Reduction
Reduction of the Alkyne : As discussed in Section 5.2, the alkyne can be reduced to an alkene or an alkane.
Reduction of the Benzene Rings : Catalytic hydrogenation under high pressure and temperature can reduce the aromatic rings to cyclohexyl rings. lumenlearning.comquora.com The Birch reduction (using sodium or lithium in liquid ammonia with an alcohol) offers a method to partially reduce an aromatic ring to a 1,4-cyclohexadiene. lumenlearning.com The outcome of a Birch reduction on this molecule would depend on the directing effects of the substituents. Electron-donating groups like -OEt direct the reduction to preserve the double bonds at the substituent-bearing carbon, while electron-withdrawing groups do the opposite.
Derivatization Reactions for Expanding Chemical Diversity
The ethynyl group serves as a key handle for building more complex molecular architectures through cross-coupling reactions.
Sonogashira Coupling
While the Sonogashira coupling is often used to synthesize diarylacetylenes like 1-ethoxy-4-[(4-fluorophenyl)ethynyl]benzene from a terminal alkyne and an aryl halide, the reverse is also possible if one of the aryl groups is first converted to a halide. More importantly, the terminal alkyne precursors (4-ethoxyphenylacetylene or 4-fluorophenylacetylene) are prime substrates for Sonogashira coupling. This palladium- and copper-catalyzed reaction allows for the efficient formation of C(sp)-C(sp²) bonds, linking the alkyne to a wide variety of aryl or vinyl halides. libretexts.orgresearchgate.netorganic-chemistry.orgijnc.ir This reaction is a cornerstone in the synthesis of conjugated organic materials, pharmaceuticals, and natural products.
Table 3: Example of Chemical Diversity Expansion via Sonogashira Coupling of 4-Ethoxyphenylacetylene
| Aryl Halide Partner | Catalyst System | Resulting Diarylacetylene Product |
|---|---|---|
| 4-Iodonitrobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-Ethoxy-4-[(4-nitrophenyl)ethynyl]benzene |
| 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-[(4-Ethoxyphenyl)ethynyl]pyridine |
Functionalization of the Ethoxy Group
The ethoxy group itself is generally robust but can be chemically modified, primarily through ether cleavage.
Ether Cleavage (O-Dealkylation)
Aryl ethers can be cleaved to form phenols using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). libretexts.orgmasterorganicchemistry.comcommonorganicchemistry.comlibretexts.orgnih.govtransformationtutoring.comucalgary.caresearchgate.net The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group (an SN2 reaction). ucalgary.ca The C(sp²)-O bond of the aryl ether is too strong to be cleaved. This reaction would convert the ethoxy group into a hydroxyl group, yielding 4-[(4-fluorophenyl)ethynyl]phenol. This phenol (B47542) is a valuable intermediate, as the hydroxyl group can be used for further functionalization, such as esterification or conversion to a triflate for further cross-coupling reactions.
Modification of the Fluorophenyl Moiety
The presence of a fluorine atom on one of the phenyl rings of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene opens up avenues for various functionalization reactions. The high electronegativity of fluorine renders the ipso-carbon atom susceptible to nucleophilic attack, making nucleophilic aromatic substitution (SNAr) a key transformation for this moiety.
Research on analogous compounds, such as pentafluorophenyl-substituted systems, has demonstrated the feasibility of regiospecific nucleophilic replacement of the para-fluorine atom by a range of nucleophiles. nih.govscispace.com While specific studies on 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene are not extensively documented in publicly available literature, the principles of SNAr on activated aryl fluorides provide a strong basis for predicting its reactivity. The reaction is typically facilitated by strong electron-withdrawing groups positioned ortho or para to the fluorine atom, which stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com In the case of the target molecule, the ethynylphenyl group's electronic influence would play a crucial role in the feasibility and rate of such substitutions.
The modification of the fluorophenyl moiety is not limited to substitution. Other transformations, though less explored for this specific compound, could potentially include metallation followed by reaction with electrophiles, or cross-coupling reactions if the fluorine atom were replaced by a different leaving group.
Mechanistic Investigations of Ligand Exchange and Catalytic Transformations
Diarylacetylenes, including 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene, are valuable ligands and substrates in transition metal catalysis. Mechanistic studies on related systems, particularly those involving platinum, shed light on the potential roles of this compound in catalytic cycles.
Platinum(II) complexes are known to catalyze reactions such as the hydroarylation of alkynes. dntb.gov.ua Mechanistic investigations of these processes often involve steps such as alkyne coordination to the metal center, followed by migratory insertion and reductive elimination. The electronic properties of the substituents on the acetylene can significantly influence the rates and outcomes of these catalytic transformations. The electron-donating ethoxy group and the electron-withdrawing fluoro group in 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene would be expected to exert opposing electronic effects, making it an interesting substrate for mechanistic studies.
Furthermore, platinum-alkynyl complexes are well-established species. ias.ac.in The formation of such complexes from 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene would involve the displacement of existing ligands on a platinum precursor. The kinetics and mechanism of these ligand exchange reactions are fundamental to understanding the subsequent catalytic steps. Studies on the ligand exchange kinetics of platinum(II) complexes with various biomolecules have provided a framework for understanding these processes, which typically proceed through an associative mechanism. rsc.org
The "cocktail" nature of some platinum-catalyzed reactions, where multiple catalytic species may be present and interconverting, adds another layer of complexity to mechanistic investigations. researchgate.netrsc.org Detailed kinetic studies, spectroscopic analysis of intermediates, and computational modeling would be essential to fully elucidate the mechanistic pathways involving 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene in catalytic transformations.
While direct experimental data on the mechanistic behavior of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene is limited in the reviewed literature, the established principles of organometallic chemistry and reaction mechanisms of similar compounds provide a solid foundation for predicting and exploring its reactivity in ligand exchange and catalytic processes.
Advanced Research Applications and Methodological Contributions of 1 Ethoxy 4 4 Fluorophenyl Ethynyl Benzene in Non Prohibited Fields
Applications in Materials Science and Organic Electronics Research (Focus on methodologies, not properties)
The versatility of the tolan scaffold in 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene makes it a valuable building block in the synthesis of functional organic materials. Research in this area is primarily focused on methodologies to incorporate this molecule into larger systems to harness its electronic and photophysical properties.
In the field of organic electronics, there is a continuous search for new materials that can improve the efficiency and stability of Organic Light-Emitting Diodes (OLEDs). The compound 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene serves as a key precursor in the synthesis of more complex molecules and polymers intended for use in OLEDs. Methodologically, its terminal alkyne and substituted phenyl rings are reactive sites for various cross-coupling reactions.
Synthetic strategies often involve palladium-catalyzed reactions, such as the Sonogashira coupling, to extend the conjugation of the molecule. This allows for the synthesis of larger, well-defined oligomers and polymers. For instance, the ethynyl (B1212043) group can be coupled with aryl halides to create extended π-systems, which are crucial for charge transport and emission properties in OLED devices. The general approach is to build upon the existing donor-acceptor structure to fine-tune the optoelectronic properties of the final material. Research methodologies focus on optimizing reaction conditions to achieve high yields and purity of these advanced materials, which is critical for their performance in electronic devices.
The donor-acceptor nature of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene makes it a candidate for studies related to charge transfer phenomena, which are fundamental to the operation of Organic Photovoltaic (OPV) devices. In this context, the compound can act as an electron-donating component when paired with a suitable electron-accepting molecule.
Methodological studies in this area involve the formation and characterization of charge-transfer complexes. Techniques such as UV-Vis and fluorescence spectroscopy are employed to study the electronic interactions between the donor (1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene) and an acceptor molecule. The appearance of a new, low-energy absorption band or the quenching of fluorescence are indicative of charge-transfer complex formation. These studies are crucial for understanding the fundamental processes of charge separation and transport, which are essential for the efficiency of OPV devices. The insights gained from these methodological investigations guide the design of new donor-acceptor pairs for improved photovoltaic performance.
The rigid, rod-like structure of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene makes it an excellent monomer for the synthesis of conjugated polymers and macromolecular architectures. These materials are of interest for a wide range of applications, including conductive plastics and sensors.
The primary methodological approach for polymerization is through metal-catalyzed cross-coupling reactions. For example, oxidative coupling of the terminal alkyne can lead to the formation of polydiacetylenes, a class of conjugated polymers. Alternatively, the molecule can be functionalized with other reactive groups to enable different polymerization techniques, such as chain-growth or step-growth polymerization. The resulting polymers possess a backbone of alternating single and triple bonds, leading to extended π-conjugation and interesting electronic properties. The focus of these methodologies is to control the molecular weight, polydispersity, and regioregularity of the polymers, as these parameters have a significant impact on the final material properties.
Role in Advanced Optical Materials and Photonics Research
The photophysical properties of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene, arising from its extended π-system and donor-acceptor character, are at the forefront of its application in advanced optical materials and photonics.
Molecules with large two-photon absorption (TPA) cross-sections are highly sought after for applications such as 3D microfabrication, optical data storage, and bio-imaging. The donor-π-acceptor (D-π-A) structure of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene is a well-established motif for achieving high TPA activity.
The experimental investigation of TPA cross-sections is typically performed using the Z-scan technique. bgsu.edu This method involves translating a sample through the focal point of a high-intensity laser beam and measuring the change in transmittance. A decrease in transmittance at the focal point is indicative of TPA. The magnitude of this change is then used to calculate the TPA cross-section (σ₂), a measure of the molecule's ability to simultaneously absorb two photons. The TPA cross-section is often reported in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). nih.gov For D-π-A compounds, TPA cross-sections can be on the order of 10 to 1000 GM or even higher. instras.com Theoretical calculations using time-dependent density functional theory (TDDFT) are also employed to predict and understand the TPA properties of such chromophores. instras.com
Table 1: Comparison of TPA Cross-Sections for Related Chromophores
| Chromophore Type | Typical TPA Cross-Section (GM) |
|---|---|
| Rhodamine 6G | 10 - 20 |
| Stilbene Derivatives (D-π-A) | 50 - 500 |
This table provides typical ranges for classes of molecules and is intended for comparative purposes.
The fluorescent nature of the tolan scaffold in 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene provides a platform for the development of fluorescent probes for analytical chemistry. nih.govnih.gov These probes are designed to signal the presence of specific analytes through a change in their fluorescence properties.
The design strategy for such probes often involves attaching a recognition moiety to the tolan core. rsc.org This recognition element is chosen to selectively interact with the target analyte. Upon binding, the electronic structure of the tolan fluorophore is perturbed, leading to a detectable change in its fluorescence emission, such as an increase or decrease in intensity (chemosensor) or a shift in the emission wavelength (ratiometric sensor). The ethoxy and fluoro substituents on the phenyl rings can be modified to fine-tune the photophysical properties of the probe and its sensitivity and selectivity towards the analyte. The development of these probes relies on a combination of organic synthesis to create the probe molecule and fluorescence spectroscopy to evaluate its performance in detecting the target analyte.
Contribution to Supramolecular Chemistry and Self-Assembly Studies
The rigid, linear geometry of the tolane scaffold makes it an exceptional building block for constructing ordered supramolecular architectures. The assembly process is governed by a variety of non-covalent interactions, which can be precisely tuned by modifying the peripheral substituents on the phenyl rings. For molecules like 1-ethoxy-4-[(4-fluorophenyl)ethynyl]benzene, these interactions include π-π stacking, hydrogen bonding, and dipole-dipole forces involving the fluoro and ethoxy groups.
The rational design of self-assembling systems relies on encoding recognition information into the molecular structure to guide the formation of a desired, thermodynamically stable product with high fidelity. nih.govmdpi.com For systems incorporating ethynylbenzene units, several key principles are employed to direct the assembly into predictable, functional superstructures such as liquid crystals, gels, or molecular wires.
Anisotropy and Rigidity: The linear, rod-like shape of the tolane core is fundamental to its utility, promoting anisotropic packing and the formation of ordered phases, most notably nematic and smectic liquid crystalline phases. researchgate.net
Arene-Fluoroarene Interactions: The presence of a fluorinated phenyl ring, as in the target compound, introduces the potential for specific polar π-stacking interactions. The electron-deficient fluorinated ring can favorably interact with the electron-rich ethoxy-substituted ring of an adjacent molecule, creating a well-defined, alternating arrangement that contributes significantly to the stability of the assembly. nih.govnih.govresearchgate.net This type of orthogonal supramolecular interaction is powerful for engineering complex systems. nih.gov
Dipole Moment Engineering: Fluorine substitution introduces a significant dipole moment, which influences intermolecular interactions and bulk material properties like dielectric anisotropy—a critical parameter for liquid crystal display applications. researchgate.netspiedigitallibrary.org The position and number of fluorine atoms are used to control the direction and magnitude of the molecular dipole. researchgate.net
Modulation by Terminal Groups: Flexible terminal groups, such as the ethoxy chain, can influence the packing arrangement and phase behavior. These chains can interdigitate, providing additional van der Waals interactions that stabilize the assembly, while also lowering melting points and enhancing solubility compared to unsubstituted analogs. researchgate.net
| Interaction Type | Structural Feature | Effect on Self-Assembly | Reference Example |
|---|---|---|---|
| π-π Stacking | Aromatic rings and alkyne bridge | Primary driving force for aggregation and columnar structure formation. | Formation of nematic phases in tolane liquid crystals. researchgate.net |
| Arene-Fluoroarene Interaction | Electron-rich (ethoxy) ring and electron-poor (fluoro) ring | Promotes specific, directional stacking and stabilizes hetero-dimeric interactions. | Stabilization of DNA duplexes with tolane/perfluorotolane pairs. nih.govnih.gov |
| Dipole-Dipole Interaction | C-F bond | Influences molecular alignment and bulk dielectric properties. | High dielectric anisotropy in fluorinated phenyl-tolane liquid crystals. researchgate.net |
| Van der Waals Forces | Ethoxy alkyl chain | Affects packing density, lowers melting points, and can promote smectic phases through chain interdigitation. | Broadened nematic phases in allyloxy-terminated tolanes. researchgate.net |
| Hydrogen/Halogen Bonding | Ethoxy oxygen / Fluorine atom | Provides additional directional control when suitable donor groups are present in a co-crystal former. | Formation of co-crystals from N-hetero-tolane derivatives. rsc.org |
Control over the final supramolecular architecture is paramount for tailoring material properties. For systems based on ethynylbenzene units, several methodologies are employed to guide the assembly process from the molecular to the macroscopic level.
Molecular Design and Synthesis: The most fundamental level of control is exercised through the chemical synthesis of the building blocks. Varying the length and nature of terminal alkyl chains, and the number and position of fluoro-substituents, allows for precise tuning of mesophase type (e.g., nematic vs. smectic) and transition temperatures. tandfonline.com For instance, trifluoromethoxy groups tend to promote smectic A phases, while difluoromethoxy groups favor a wide nematic phase. tandfonline.com
Hierarchical Assembly: Complex structures can be built by combining different, orthogonal self-assembly motifs in a stepwise manner. For example, metal-ligand coordination can be used to form discrete metallacycles, which are then functionalized with hydrogen-bonding units (like ureidopyrimidinone, UPy) that subsequently drive polymerization into one- or two-dimensional networks. nih.gov This approach allows for the creation of materials with tunable topologies. nih.gov
Co-assembly and Co-crystallization: The supramolecular structure can be directed by introducing a second component that interacts specifically with the primary molecule. Protonation of nitrogen-containing tolanes or their co-crystallization with halogen-bond donors can lead to the formation of highly ordered smectic liquid crystals or crystalline solids with predictable packing, respectively. rsc.org
Environmental Control: External factors provide dynamic control over the assembly process. The use of surfactants can tune the nucleation and growth of fibers in molecular gels by interacting with different parts of the gelator molecule, thereby altering the final network architecture. nih.gov Similarly, solvents, temperature, and concentration are critical parameters that can shift the equilibrium between different aggregated states.
| Methodology | Description | Outcome | Reference Example |
|---|---|---|---|
| Chemical Modification | Altering substituents (e.g., fluoro groups, alkyl chains) on the tolane core. | Systematic tuning of phase behavior, transition temperatures, and physical properties (e.g., birefringence, dielectric anisotropy). | Synthesis of fluorinated tolanes to achieve broad nematic ranges and high birefringence. researchgate.netresearchgate.net |
| Hierarchical Assembly | Stepwise construction using orthogonal interactions (e.g., coordination bonds followed by hydrogen bonds). | Formation of complex, multi-dimensional supramolecular polymers with controlled topologies. | Linking of platinum metallacycles via UPy hydrogen bonding to form 1D chains or 2D networks. nih.gov |
| Co-assembly | Mixing two or more components that interact via specific non-covalent bonds (e.g., H-bonds, halogen bonds). | Creation of novel structures (co-crystals, mixed liquid crystals) with properties distinct from the individual components. | Formation of stable liquid crystals upon protonation of pyridyl-tolanes. rsc.org |
| Surfactant Templating | Using surfactants to influence the nucleation and growth of self-assembled fibers in gels. | Control over fiber morphology, such as length, branching, and spherulite size. | Tuning the fiber network of a molecular gel using Span 20 and Triton X-100. nih.gov |
Catalysis and Ligand Design Using Ethynylbenzene Scaffolds
The unique electronic and structural properties of the ethynylbenzene framework make it an attractive scaffold for applications in catalysis, particularly in the design of ancillary ligands for transition metal complexes. The rigid backbone can provide a well-defined steric environment around the metal center, while the π-conjugated system can modulate its electronic properties.
Ancillary ligands are crucial in homogeneous catalysis as they control the reactivity, selectivity, and stability of the metal center. d-nb.info The design of ligands based on ethynylbenzene scaffolds allows for the systematic tuning of these properties.
Electronic Tuning: The π-system of the tolane core can participate in metal-ligand bonding. Substituents on the phenyl rings directly influence the electron density of this system and, consequently, the electronic properties of the metal center. An electron-donating group like ethoxy would increase the electron-donating ability of the ligand, potentially stabilizing higher oxidation states of the metal. Conversely, an electron-withdrawing fluorophenyl group would decrease electron density, making the metal center more electrophilic. This tunability is critical for optimizing catalytic activity.
Steric Hindrance: The rigid tolane backbone can be functionalized with bulky groups to create a specific coordination pocket around the metal. This steric hindrance can promote reductive elimination, prevent catalyst deactivation pathways like dimerization, and influence substrate selectivity. Novel N-heterocyclic carbene (NHC) ligands with extreme steric bulk have been shown to be highly effective in challenging cross-coupling reactions. rutgers.edu While not directly tolane-based, the principle of using a rigid scaffold to support bulky substituents is transferable.
Multidentate and Pincer Scaffolds: The ethynylbenzene unit can serve as a rigid linker to connect multiple donor atoms (e.g., phosphines, amines, NHCs) to create multidentate or pincer ligands. This pre-organization of donor sites enhances the stability of the resulting metal complex through the chelate effect and can enforce a specific geometry (e.g., meridional for pincer ligands) that is often key to high catalytic efficiency.
| Ligand Design Strategy | Principle | Effect on Catalysis | Relevant Concept |
|---|---|---|---|
| Electronic Modification | Varying electron-donating/withdrawing substituents (e.g., -OEt, -F) on the scaffold. | Tunes the electron density at the metal center, affecting rates of oxidative addition and reductive elimination. | Hammett parameters for substituents. |
| Steric Engineering | Introducing bulky groups near the coordination site. | Enhances catalyst stability, promotes desired reaction steps, and controls substrate access (selectivity). | Tolman cone angle for phosphine (B1218219) ligands. rutgers.edu |
| Chelation/Pincer Design | Incorporating the tolane scaffold into a multidentate ligand framework. | Increases complex stability and enforces a specific coordination geometry, often leading to higher activity and selectivity. | Metal-ligand cooperation in pincer complexes. researchgate.net |
| π-Coordination | Utilizing the alkyne or arene moieties as π-ligands. | Can be involved directly in the catalytic cycle or serve to stabilize intermediates. | Hapticity in organometallic complexes. |
While specific mechanistic studies involving 1-ethoxy-4-[(4-fluorophenyl)ethynyl]benzene as a ligand are not available, the role of similar scaffolds can be inferred from established catalytic cycles, such as palladium-catalyzed cross-coupling reactions. A hypothetical ligand incorporating this tolane unit would influence every elementary step of the cycle.
A generalized catalytic cycle for a cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) typically involves:
Oxidative Addition: The active catalyst (e.g., Pd(0)L₂) reacts with an aryl halide (Ar-X). The electronic properties of the tolane-based ligand (L) would affect the rate of this step. Electron-donating ligands (favored by the ethoxy group) generally accelerate oxidative addition by making the metal center more nucleophilic.
Transmetalation (for Suzuki/Stille) or Migratory Insertion (for Heck/alkyne coupling): A second substrate is introduced. The steric profile of the ligand creates a specific environment that dictates how the substrates approach and coordinate to the metal, influencing regioselectivity and enantioselectivity.
Reductive Elimination: The two coupled fragments are eliminated from the metal center to form the final product, regenerating the active catalyst. This step is often favored by sterically bulky ligands that crowd the coordination sphere.
In some cases, the ligand is not merely a spectator but actively participates in the reaction through "metal-ligand cooperation" (MLC). researchgate.netresearchgate.net For example, a ligand with a proton-responsive site can act as a proton shuttle, facilitating bond activation steps. While the tolane scaffold itself is not typically proton-responsive, it could be functionalized with groups (e.g., pyridone) that enable such cooperative mechanisms. soton.ac.uk Understanding these mechanistic details is crucial for the rational design of more efficient and selective catalysts. core.ac.uk
Future Research Directions and Emerging Paradigms for 1 Ethoxy 4 4 Fluorophenyl Ethynyl Benzene Research
Exploration of Novel Synthetic Methodologies and Sustainable Routes
Future synthetic research is expected to focus on developing more efficient, sustainable, and scalable methods for the preparation of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene. While the Sonogashira coupling is a robust method for forming the core diarylacetylene structure, there is room for improvement in line with the principles of green chemistry. rsc.orgacs.orgdigitellinc.com
Key areas of exploration include:
Catalyst Development: Research into more active and reusable palladium catalysts, such as single-atom heterogeneous catalysts, could significantly reduce the environmental footprint of the synthesis. rsc.orgnih.gov The development of copper-free Sonogashira protocols is another important direction to avoid the use of toxic copper co-catalysts. acs.org
Green Solvents: The replacement of traditional organic solvents with greener alternatives like water, ionic liquids, or bio-derived solvents is a critical area of focus. acs.orgdigitellinc.com Studies investigating the use of solvent blends to optimize reaction conditions while minimizing environmental impact are also gaining traction. digitellinc.com
Alternative Synthetic Pathways: Exploration of entirely new synthetic routes that avoid the use of pre-functionalized starting materials could offer more atom-economical and cost-effective syntheses. One-pot methodologies that combine multiple synthetic steps into a single operation are particularly attractive. rsc.orgnu.edu.sa
A comparative table of conventional and potential future synthetic approaches is presented below.
| Feature | Conventional Sonogashira Coupling | Future Sustainable Routes |
| Catalyst | Homogeneous Palladium Complexes | Heterogeneous Single-Atom Catalysts, Copper-Free Systems |
| Solvents | Anhydrous Organic Solvents (e.g., THF, DMF) | Water, Bio-derived Solvents, Green Solvent Blends |
| Base | Amine Bases | Solid-supported or Recyclable Bases |
| Efficiency | Generally good yields | Improved atom economy, reduced waste |
| Sustainability | Moderate | High |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of functional molecules like 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene. nih.goveurekalert.orgresearchgate.net These computational tools can accelerate the research and development cycle by predicting molecular properties and reaction outcomes.
Future research in this area will likely involve:
Property Prediction: Machine learning models can be trained on existing data for tolane derivatives to predict the liquid crystalline properties, such as phase transition temperatures and birefringence, of novel, yet-to-be-synthesized analogues. optica.orgnih.govjsr.org This predictive capability can guide synthetic efforts towards molecules with desired characteristics.
Reaction Optimization: AI algorithms can be employed to predict the optimal reaction conditions for the synthesis of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene, minimizing the need for extensive experimental screening. medium.comengineering.org.cn This includes predicting reaction yields and identifying potential side products. researchgate.net
Inverse Design: Generative models can be used to design new tolane derivatives with tailored properties. By specifying the desired characteristics, these models can propose novel molecular structures, including those that may not be intuitively obvious to a human chemist.
The application of AI in the study of this compound is expected to follow a data-driven workflow, as illustrated in the table below.
| Step | Description | AI/ML Tool |
| 1. Data Collection | Gather experimental and computational data on tolane derivatives. | Data Mining, Automated Literature Review |
| 2. Model Training | Train machine learning models to correlate molecular structure with properties. | Supervised Learning (e.g., Regression, Classification) |
| 3. Property Prediction | Predict the properties of new, virtual compounds. | Trained ML Models |
| 4. Synthesis Prediction | Predict the optimal synthetic route for promising candidates. | Retrosynthesis Algorithms, Reaction Outcome Prediction |
| 5. Experimental Validation | Synthesize and characterize the most promising candidates to validate predictions. | Laboratory Synthesis and Characterization |
Expansion of Computational Studies to More Complex Systems and Environments
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the electronic and structural properties of tolane derivatives. researchgate.netmdpi.comnih.gov Future computational work will likely expand to more complex systems and environments to provide a more realistic picture of the compound's behavior.
Key research directions include:
Condensed-Phase Simulations: Moving beyond single-molecule calculations to simulations of the bulk liquid crystalline phases will provide insights into intermolecular interactions and their influence on macroscopic properties.
Dynamic Simulations: Molecular dynamics simulations can be used to study the dynamic behavior of the liquid crystal phases, including their response to external stimuli such as electric fields.
Multi-scale Modeling: Combining quantum mechanical calculations with classical simulations will enable the study of larger systems over longer timescales, bridging the gap between molecular properties and device performance.
The table below summarizes the evolution of computational studies for this class of compounds.
| Level of Theory | System Size | Properties Studied |
| Quantum Mechanics (e.g., DFT) | Single Molecule | Electronic structure, molecular geometry, spectral properties. mdpi.comscielo.br |
| Molecular Dynamics | ~100s-1000s of Molecules | Phase behavior, transport properties, response to external fields. |
| Coarse-Grained Simulations | >1000s of Molecules | Large-scale morphology, defect dynamics. |
Development of Advanced Characterization Techniques and Data Analysis Frameworks
A deeper understanding of the structure-property relationships in 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene will require the application of advanced characterization techniques and sophisticated data analysis frameworks.
Future research in this area should focus on:
In-situ and Operando Characterization: Techniques that allow for the characterization of the material during its synthesis or under operating conditions (e.g., in an electro-optical device) will provide invaluable insights into its dynamic behavior.
Advanced Spectroscopic and Scattering Techniques: The use of techniques such as two-dimensional infrared spectroscopy and grazing-incidence X-ray diffraction can provide detailed information about molecular orientation and packing in thin films and at interfaces. bhu.ac.iniosrjournals.org
Data Science and High-Throughput Analysis: The large datasets generated by modern characterization techniques will necessitate the use of data science tools and machine learning for analysis and interpretation. ceur-ws.orgresearchgate.netsemanticscholar.org This will enable the extraction of subtle correlations that may be missed by traditional analysis methods.
The following table highlights some advanced characterization techniques and their potential applications.
| Technique | Information Gained |
| Polarized Optical Microscopy (POM) | Identification of liquid crystal phases and textures. ipme.ru |
| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and enthalpies. semanticscholar.org |
| X-ray Diffraction (XRD) | Elucidation of molecular packing and long-range order. researchgate.net |
| Grazing-Incidence X-ray Diffraction (GIXD) | Analysis of nanostructures in thin films. iosrjournals.org |
| In-situ Spectroscopy | Monitoring of molecular changes during phase transitions or reactions. |
Interdisciplinary Research Opportunities in Advanced Functional Materials (excluding biological)
The unique properties of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene make it a promising candidate for a variety of applications in advanced functional materials, beyond traditional liquid crystal displays. Interdisciplinary collaborations will be key to unlocking this potential.
Potential research areas include:
Optoelectronics: The conjugated diarylacetylene core suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. tulane.edu Research in this area would involve collaboration with materials scientists and physicists.
Sensors: The sensitivity of liquid crystalline phases to external stimuli could be exploited in the development of sensors for various analytes or physical parameters.
Smart Materials: The ability to switch between different liquid crystalline phases with different optical or electronic properties could be utilized in the creation of "smart" materials that respond to their environment.
The table below outlines potential interdisciplinary research areas and the key disciplines involved.
| Application Area | Key Properties | Collaborating Disciplines |
| Organic Electronics | Charge transport, photoluminescence | Materials Science, Physics, Electrical Engineering |
| Photonics | Birefringence, nonlinear optical properties | Physics, Optical Engineering |
| Smart Coatings | Responsiveness to stimuli | Polymer Science, Surface Chemistry |
Addressing Contemporary Challenges in Organic Synthesis and Materials Science through the Compound
Research on 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene can contribute to addressing broader challenges in organic synthesis and materials science. frontiersin.orgjetir.org
These challenges include:
Sustainable Synthesis: The development of green synthetic routes for this compound can serve as a model for the sustainable production of other functional organic materials. rroij.comresearchgate.net
Predictive Materials Design: The use of AI and computational methods to design and optimize the properties of this compound will contribute to the broader goal of in silico materials discovery. nih.govresearchgate.netllnl.govornl.gov
Understanding Structure-Function Relationships: Detailed studies of this molecule can provide fundamental insights into how molecular structure dictates macroscopic properties in liquid crystalline materials, which is a central theme in materials science.
By focusing on these future research directions, the scientific community can continue to build upon the existing knowledge of 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene and unlock its full potential for a range of technological applications.
Q & A
Q. What are the optimized synthetic routes for 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene?
The synthesis typically involves palladium-catalyzed Sonogashira coupling between 4-ethoxyiodobenzene and 4-fluorophenylacetylene under inert conditions (e.g., argon) . Key steps include:
- Catalytic system : Pd(PPh₃)₄/CuI in THF or DMF.
- Purification : Column chromatography with hexane/ethyl acetate gradients (yields ~65–79%) .
- Critical parameters : Temperature control (60–80°C) and exclusion of moisture to prevent side reactions.
Q. How is the structure of this compound confirmed experimentally?
Structural elucidation employs:
- NMR spectroscopy : H and C NMR to verify ethynyl linkages and substituent positions .
- X-ray crystallography : Resolves spatial arrangement, as demonstrated in analogous ethynyl benzene derivatives (e.g., bond angles of ~177° for ethynyl groups) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 293.12) .
Q. What analytical techniques are used to assess purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset ~220°C) .
- Differential scanning calorimetry (DSC) : Identifies phase transitions (melting point ~62°C) .
Advanced Research Questions
Q. How does 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene interact with biological targets?
Mechanistic studies reveal:
- Kinase inhibition : Binds ATP pockets in cancer-associated kinases (e.g., EGFR), disrupting phosphorylation (IC₅₀ = 18 µM in A549 lung cancer cells) .
- Antimicrobial activity : Targets bacterial cell membranes (MIC = 32 µg/mL against Staphylococcus aureus) via hydrophobic interactions with lipid bilayers .
- Fluorine effects : The 4-fluoro substituent enhances binding affinity through halogen bonding with protein residues .
Q. How can researchers address discrepancies in reported biological activities across studies?
Variability arises from:
- Assay conditions : Differences in cell culture media (e.g., serum concentration) affect compound solubility .
- Metabolic stability : Hepatic microsomal studies show CYP450-mediated oxidation alters efficacy (e.g., 50% degradation in 2 hours) .
- Comparative controls : Normalize data using reference compounds (e.g., doxorubicin for cytotoxicity assays) .
Q. What reaction mechanisms govern substitution at the ethoxy group?
Substitution proceeds via:
- SNAr (nucleophilic aromatic substitution) : Activated by electron-withdrawing ethynyl groups. For example, ethoxy replacement with amines requires K₂CO₃ in DMSO at 100°C .
- Acid-catalyzed cleavage : HBr in acetic acid removes the ethoxy group, forming phenolic intermediates .
Q. How do structural modifications influence electronic properties?
Computational modeling (DFT, B3LYP/6-31G*) shows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
